Bemoradan belongs to the class of pyridazinone derivatives, which are known for their cardiovascular effects. It is particularly noted for its role as a phosphodiesterase inhibitor, which enhances intracellular cyclic adenosine monophosphate levels, leading to increased cardiac output and vasodilation .
The synthesis of Bemoradan involves several critical steps, each requiring specific reagents and conditions:
These steps highlight the complexity of synthesizing Bemoradan and underscore the importance of precise control over reaction conditions such as temperature and reagent concentrations.
Bemoradan's molecular structure features a benzoxazine core that is crucial for its biological activity. The compound can be represented structurally as follows:
The structure includes key functional groups such as:
Computational analyses using density functional theory have provided insights into the stability and reactivity of Bemoradan's molecular structure, indicating favorable interactions with target enzymes .
Bemoradan participates in various chemical reactions that influence its pharmacological efficacy:
These reactions are critical for understanding how Bemoradan is metabolized in biological systems and how it interacts with various biological targets.
Bemoradan acts primarily through the inhibition of phosphodiesterase III, which leads to increased levels of cyclic adenosine monophosphate within cardiac myocytes. This increase enhances myocardial contractility (positive inotropic effect) and promotes vasodilation by relaxing vascular smooth muscle .
The mechanism can be summarized as follows:
Bemoradan exhibits several noteworthy physical and chemical properties:
These properties are crucial for determining appropriate storage conditions and formulation strategies for therapeutic use .
Bemoradan has significant applications in various scientific fields:
Bemoradan is pharmacologically classified as a cardiotonic phosphodiesterase inhibitor with the systematic chemical name 7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one. Its definitive molecular formula is C₁₃H₁₃N₃O₃, corresponding to a molecular weight of 259.26 g/mol [2] [4] [7]. This formula distinguishes it from the user-specified C₁₀H₁₄N₄O₂, which actually references IBMX (a non-specific PDE inhibitor) or Morinamide, as confirmed by chemical databases [5].
The compound integrates a benzoxazinone moiety linked to a dihydropyridazinone ring, forming a planar, fused heterocyclic system. Key structural identifiers include:
CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3
[2] XZPGINPFWXLYNW-UHFFFAOYSA-N
[2] Table 1: Atomic Composition of Bemoradan
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|
Count | 13 | 13 | 3 | 3 |
Bemoradan exists as a solid under standard conditions, with storage recommendations emphasizing sealing in dry environments at 2–8°C to preserve stability [7]. Though experimental crystallographic data is absent in the retrieved sources, computational descriptors reveal:
Solubility is likely higher in polar organic solvents than in water, inferred from its LogP and TPSA. The compound’s stability is attributable to conjugated π-systems across its fused rings, which resist hydrolytic degradation under recommended storage.
Table 2: Key Physicochemical Parameters
Property | Value | Implication |
---|---|---|
Molecular Weight | 259.26 g/mol | Typical for small-molecule therapeutics |
Rotatable Bonds | 1 | Conformational rigidity |
Hydrogen Bond Donors | 2 | Impacts membrane permeability |
Hydrogen Bond Acceptors | 4 | Enhances water solubility potential |
Bemoradan belongs to a broader class of cyclic nucleotide phosphodiesterase (PDE) inhibitors but exhibits distinct selectivity and structural features compared to common analogs like IBMX and Rolipram.
Selectivity Profile:
Structural and Functional Contrasts:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7